molecular formula C21H19NO2 B267110 N-[4-(2-phenylethoxy)phenyl]benzamide

N-[4-(2-phenylethoxy)phenyl]benzamide

Cat. No.: B267110
M. Wt: 317.4 g/mol
InChI Key: JQXSVIYADBZFIN-UHFFFAOYSA-N
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Description

N-[4-(2-Phenylethoxy)phenyl]benzamide is a benzamide derivative featuring a benzamide core substituted with a 4-(2-phenylethoxy)phenyl group. Benzamide derivatives are widely studied for their pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory effects, often modulated by substituents on the aromatic rings .

Properties

Molecular Formula

C21H19NO2

Molecular Weight

317.4 g/mol

IUPAC Name

N-[4-(2-phenylethoxy)phenyl]benzamide

InChI

InChI=1S/C21H19NO2/c23-21(18-9-5-2-6-10-18)22-19-11-13-20(14-12-19)24-16-15-17-7-3-1-4-8-17/h1-14H,15-16H2,(H,22,23)

InChI Key

JQXSVIYADBZFIN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCOC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)CCOC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Reaction Conditions for Selected Benzamide Derivatives

Compound Class Method Time (h) Yield (%) Reference
4-(Benzyloxy)azetidinylbenzamide Conventional Reflux 6–8 65–70
4-(Benzyloxy)azetidinylbenzamide Ultrasonic Irradiation 1.5–2 85–90
N4-Benzoylsulfathiazole Pyridine-mediated acylation 0.5 75–80

Crystallographic and Conformational Analysis

  • 4-Bromo-N-(2-nitrophenyl)benzamide (I) exhibits a planar benzamide core with a dihedral angle of 25.3° between the bromophenyl and nitrophenyl rings, contrasting with 4MNB (4-bromo-N-(4-methoxy-2-nitrophenyl)benzamide), where methoxy substitution reduces steric hindrance .
  • (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide displays a non-planar structure, with key bond angles (e.g., C3–C2–N1: 123.2°) stabilizing the thiazole ring .

Physicochemical Properties

Solubility and Melting Points

  • Imidazole-substituted benzamides (e.g., 4-(1H-imidazol-1-yl)-N-(4-sulfamoylphenyl)benzamide ) show enhanced aqueous solubility due to polar sulfonamide and imidazole groups, with melting points ranging from 180–220°C .
  • Heterocyclic benzamides (e.g., N-(4-(2-aminocyclopropyl)phenyl)-3-(thiophen-2-yl)benzamide hydrochloride) exhibit higher melting points (250–300°C) due to ionic character and rigid aromatic systems .

Table 2: Physicochemical Properties of Selected Analogs

Compound Melting Point (°C) Solubility (mg/mL) Key Substituents Reference
N4-Benzoylsulfathiazole (28) 198–200 0.5 (water) Sulfonamide, benzoyl
4-(1H-Imidazol-1-yl)-N-(4-sulfamoylphenyl)benzamide 210–215 12.8 (DMSO) Imidazole, sulfamoyl
N-(4-(2-Aminocyclopropyl)phenyl)-3-(thiophen-2-yl)benzamide HCl 275–280 5.2 (water) Thiophene, cyclopropyl

Antimicrobial and Anticancer Effects

  • N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide showed potent activity against cervical cancer (IC50 = 1.2 µM), attributed to imidazole-mediated DNA intercalation .
  • N-(4-(2-Aminocyclopropyl)phenyl)-4-(pyridin-4-yl)benzamide hydrochloride exhibited anti-LSD1 activity (IC50 = 0.8 µM), critical for epigenetic regulation .

Enzyme Inhibition

  • S-Alkylated 1,2,4-triazoles (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones ) demonstrated inhibition of cyclooxygenase-2 (COX-2) via sulfonyl group interactions .

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